molecular formula C29H28N4O5 B2719298 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1185010-41-6

2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide

货号: B2719298
CAS 编号: 1185010-41-6
分子量: 512.566
InChI 键: FZYCTBHCXCJHHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Research Applications and Value 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide represents a structurally complex quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a multifaceted molecular architecture incorporating quinazolinone, cyclopropylamino, and ethoxyphenyl motifs that suggest potential bioactivity profiles worthy of scientific investigation. The presence of the quinazolinone core is particularly noteworthy as this structural element appears in various biologically active compounds and pharmaceutical agents, often contributing to interactions with enzymatic targets . Structural Features and Mechanism The molecular structure integrates multiple pharmacophoric elements that may influence its physicochemical properties and target engagement characteristics. The quinazolinone-dione system potentially confers electron-accepting capacity similar to other nitroheterocyclic compounds investigated for antimicrobial properties, though this specific derivative requires empirical validation . The compound's design incorporates strategic substitutions including the cyclopropylamino group and ethoxyphenyl acetamide moiety that may enhance target selectivity and metabolic stability in biological systems. These structural attributes suggest potential mechanism of action involving enzyme inhibition or receptor modulation, though specific target identification requires further experimental investigation. Research Utility This compound serves as a valuable chemical tool for researchers exploring structure-activity relationships in quinazolinone chemistry, particularly in the development of novel therapeutic agents. Its complex structure presents opportunities for investigating synthetic methodology, molecular recognition properties, and biochemical interactions. Researchers may employ this compound in target-based screening assays, mechanistic studies of enzyme inhibition, or as a building block for developing more sophisticated chemical probes. The presence of the cyclopropyl group may influence membrane permeability and the 4-ethoxyphenyl fragment could contribute to aromatic stacking interactions with biological targets, making this molecule particularly interesting for biophysical studies. Handling and Quality This product is provided as a high-purity compound suitable for research applications only. It is supplied with comprehensive analytical characterization data to ensure batch-to-batch consistency and molecular identity confirmation. Researchers should handle this material using appropriate laboratory safety practices and personal protective equipment. This compound is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

属性

CAS 编号

1185010-41-6

分子式

C29H28N4O5

分子量

512.566

IUPAC 名称

N-cyclopropyl-2-[4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide

InChI

InChI=1S/C29H28N4O5/c1-2-38-23-15-11-21(12-16-23)31-27(35)18-32-25-6-4-3-5-24(25)28(36)33(29(32)37)22-13-7-19(8-14-22)17-26(34)30-20-9-10-20/h3-8,11-16,20H,2,9-10,17-18H2,1H3,(H,30,34)(H,31,35)

InChI 键

FZYCTBHCXCJHHB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5

溶解度

not available

产品来源

United States

生物活性

The compound 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide is a derivative of the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C29H28N4O5
  • Molecular Weight : 512.566 g/mol
  • IUPAC Name : N-cyclopropyl-2-[4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide
  • CAS Number : 1189863-21-5

Synthesis

The synthesis of quinazolinone derivatives typically involves several methods, including microwave-assisted synthesis and solvent-free conditions. These methods enhance yield and purity while minimizing environmental impact. Recent studies have utilized phase-transfer catalysis to facilitate the formation of quinazolinone derivatives efficiently .

Anticancer Activity

Research indicates that compounds within the quinazolinone class exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines, including:

  • Melanoma (SK-MEL-2)
  • Ovarian Cancer (IGROV1)
  • Renal Cancer (TK-10)
  • Prostate Cancer (PC-3)
  • Breast Cancer (MCF7)
  • Colon Cancer (HT29)

In vitro studies have demonstrated that certain derivatives possess higher antitumor activity than standard chemotherapeutic agents like 5-fluorouracil .

COX Inhibition

The quinazolinone scaffold is known for its COX inhibitory properties. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. For example, certain derivatives showed up to 47.1% COX-2 inhibition at a concentration of 20 μM, indicating potential anti-inflammatory effects .

Antimicrobial Activity

While the primary focus has been on anticancer and anti-inflammatory activities, some studies have also explored the antimicrobial properties of quinazolinone derivatives. However, results have shown modest activity against various bacterial and fungal strains .

Case Study 1: Antitumor Efficacy

A study investigated the antitumor effects of a series of quinazolinone derivatives on human cancer cell lines. The results indicated that specific modifications on the quinazolinone core significantly enhanced cytotoxicity against prostate and breast cancer cells.

CompoundCell LineIC50 (µM)Reference
Compound AMCF715
Compound BPC-310
Compound CSK-MEL-212

Case Study 2: COX Inhibition

Another investigation focused on the COX inhibitory activity of synthesized quinazolinones. The study compared the effectiveness of various analogs in inhibiting COX enzymes, revealing structure-activity relationships that could guide future drug design.

CompoundCOX Inhibition (%) at 20 µMReference
Compound D47.1%
Compound E30%
Celecoxib (Control)80.1%

科学研究应用

Biological Activities

The compound exhibits several pharmacological activities that suggest its utility in various therapeutic areas:

Antioxidant Activity

Compounds with similar structural motifs have shown significant antioxidant properties. The ability to scavenge free radicals and inhibit lipid peroxidation is crucial for preventing oxidative stress-related diseases.

Antimicrobial Effects

Research indicates that derivatives of quinazoline structures can possess antimicrobial activities against a range of pathogens. This suggests potential applications in treating infections caused by bacteria and fungi.

Cytotoxicity

Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. Its structure suggests mechanisms that could induce apoptosis in malignant cells, positioning it as a candidate for anticancer drug development.

Anti-inflammatory Properties

The benzodioxane moiety present in the compound is associated with anti-inflammatory effects. Similar compounds have been documented to inhibit pro-inflammatory cytokines and reduce edema in animal models, indicating a potential therapeutic role in inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

  • Benzodioxane Moiety : This feature is crucial for the observed anti-inflammatory and anticancer activities. Variations in substituents on this ring can significantly influence potency.
  • Cyclopropylamine Substitution : Enhances binding affinity to specific receptors, which may increase efficacy in targeting pathways involved in cancer and inflammation.

Case Studies

Several studies have investigated the biological activity of compounds related to this molecule:

Anticancer Activity

A study demonstrated that a compound structurally similar to this one inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Effects

Research has shown that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, indicating the potential for developing new antibiotics based on this scaffold.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Compound Name / ID Core Structure Substituents Key Features Biological Activity
Target Compound Quinazolin-2,4-dione 3: 4-[2-(cyclopropylamino)-2-oxoethyl]phenyl; 2: N-(4-ethoxyphenyl)acetamide High lipophilicity (ethoxyphenyl), steric bulk (cyclopropyl) Not explicitly reported in evidence; inferred kinase/anticonvulsant potential
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolin-2,4-dione 3: 2,4-dichlorobenzyl Electron-withdrawing Cl groups enhance metabolic stability Anticonvulsant activity (ED₅₀ = 23 mg/kg in MES test)
2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Quinazolin-4-one 2: sulfanyl linker; N-(2,4,6-trimethylphenyl) Sulfur linker improves solubility; trimethylphenyl enhances steric hindrance Anti-exudative activity (comparable to diclofenac)
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide Thienopyrimidin-4-one Thienopyrimidine core; oxazole substituent Enhanced π-π stacking (aromatic oxazole) Not reported; structural similarity suggests kinase inhibition

Pharmacokinetic and Electronic Properties

  • Hydrogen Bonding: The cyclopropylamide group provides hydrogen-bond donor/acceptor capacity, similar to dichlorophenyl analogs but with reduced steric clash .
  • Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than chlorophenyl or methylsulfonyl groups, as seen in and .

Research Findings and Limitations

  • Structural Insights: X-ray crystallography of related N-substituted acetamides (e.g., ) reveals that substituents significantly alter dihedral angles between the quinazolinone core and aryl groups, impacting target binding .
  • Biological Data Gap: No direct activity data for the target compound exists in the provided evidence. Its efficacy must be inferred from analogs like the dichlorophenyl derivative (ED₅₀ = 23 mg/kg) .
  • SAR Trends: Electron-donating groups (e.g., ethoxy) improve solubility but may reduce receptor affinity compared to electron-withdrawing substituents (e.g., Cl, NO₂) .

常见问题

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization, oxidation, and coupling. For example, quinazolinone derivatives are synthesized via hydrogen peroxide oxidation of thiourea intermediates to form dioxoquinazoline cores, followed by coupling with substituted acetamides using N,N′-carbonyldiimidazole (CDI) to activate carboxylic acids . Optimization requires:

  • Temperature control (e.g., 60–80°C for CDI-mediated coupling) .
  • Solvent selection (e.g., DMF for polar intermediates, ethanol for recrystallization) .
  • Catalysts like triethylamine to neutralize HCl byproducts .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy (1H/13C): Identifies proton environments (e.g., cyclopropylamino protons at δ 0.5–1.2 ppm, quinazolinone carbonyls at δ 165–170 ppm) .
  • HPLC : Monitors purity (>95% threshold) with reverse-phase C18 columns and UV detection at 254 nm .
  • Mass spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Enzyme inhibition assays : Test interactions with GABA receptors (via radioligand binding for anticonvulsant potential) .
  • Antimicrobial testing : Use microdilution methods (MIC values against S. aureus, E. coli) .
  • Cytotoxicity assays (e.g., MTT on cancer cell lines) to gauge therapeutic indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Substituent variation : Modify the quinazolinone core (e.g., R = 3-Cl, 4-OMe) and acetamide side chains to assess steric/electronic effects on receptor binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with GABA_A receptor subunits .
  • Metabolic stability : Introduce fluorine atoms or cyclopropyl groups to enhance bioavailability and reduce CYP450-mediated degradation .

Q. What experimental strategies address contradictions in biological data (e.g., divergent IC50 values across studies)?

  • Standardized protocols : Replicate assays under identical conditions (e.g., pH 7.4 buffer, 37°C incubation) .
  • Orthogonal validation : Confirm enzyme inhibition via both fluorescence-based and radiometric assays .
  • Batch-to-batch consistency : Ensure compound purity via HPLC and control for solvent residues (e.g., DMSO) in biological assays .

Q. How can in vivo models (e.g., PTZ-induced seizures) be leveraged to evaluate anticonvulsant efficacy?

  • Dose-response studies : Administer 10–100 mg/kg intraperitoneally in mice, monitoring seizure latency and mortality .
  • Biomarker analysis : Measure GABA levels in brain homogenates post-sacrifice via LC-MS .
  • Negative controls : Compare with known GABA modulators (e.g., diazepam) to validate target engagement .

Methodological Notes

  • Contradiction resolution : Conflicting solubility data (e.g., >61.3 µg/mL in vs. poor aqueous solubility in ) may arise from assay conditions. Use DMSO stock solutions with <0.1% final concentration in cell-based assays .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。